molecular formula C7H15NO B13558112 (1R,2R,4R)-4-Amino-2-methylcyclohexanol

(1R,2R,4R)-4-Amino-2-methylcyclohexanol

Cat. No.: B13558112
M. Wt: 129.20 g/mol
InChI Key: GEVHPGXCGOVPDK-FSDSQADBSA-N
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Description

(1R,2R,4R)-4-Amino-2-methylcyclohexanol is a chiral cyclohexanol derivative with an amino group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-4-Amino-2-methylcyclohexanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using chiral catalysts to ensure the desired stereochemistry. For example, asymmetric hydrogenation or reduction using chiral boron or aluminum hydrides can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-4-Amino-2-methylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

(1R,2R,4R)-4-Amino-2-methylcyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,4R)-4-Amino-2-methylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4R)-4-Amino-2-methylcyclohexanol is unique due to its specific stereochemistry and the presence of both amino and methyl groups on the cyclohexanol ring. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and drug development .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-4-6(8)2-3-7(5)9/h5-7,9H,2-4,8H2,1H3/t5-,6-,7-/m1/s1

InChI Key

GEVHPGXCGOVPDK-FSDSQADBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC[C@H]1O)N

Canonical SMILES

CC1CC(CCC1O)N

Origin of Product

United States

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